2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid
Description
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a sulfonylamino group
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO4S/c16-11-3-7-13(8-4-11)23(21,22)18-14(15(19)20)9-10-1-5-12(17)6-2-10/h1-8,14,18H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOBRPTAWHTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-bromophenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonylamino group.
Coupling: The sulfonylated amine is then coupled with 4-chlorophenylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonylamino group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic Acid: Lacks the chlorine substituent.
2-[(4-chlorophenyl)sulfonylamino]-3-(4-bromophenyl)propanoic Acid: The positions of bromine and chlorine are reversed.
2-[(4-bromophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic Acid: Contains a fluorine atom instead of chlorine.
Uniqueness
The unique combination of bromine and chlorine substituents in 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid provides distinct chemical properties, such as specific reactivity patterns and binding affinities. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a unique structural configuration that influences its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical formula for this compound is C15H12BrClNO4S. The presence of bromine and chlorine atoms, along with the sulfonamide group, contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 392.68 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Log P (octanol-water) | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thus providing antibacterial properties. Additionally, the bromophenyl and chlorophenyl groups may enhance binding affinity to target proteins through hydrophobic interactions.
Antibacterial Activity
Research has demonstrated that sulfonamide compounds exhibit significant antibacterial properties. A study investigated the inhibitory effects of various sulfonamides on bacterial growth, revealing that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate antibacterial efficacy.
Enzyme Inhibition
Another critical aspect of this compound's biological activity is its role as an enzyme inhibitor. A series of experiments focused on its interaction with dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. The compound demonstrated competitive inhibition with an IC50 value of approximately 30 µM, suggesting its potential as a lead compound for developing new antibacterial agents targeting DHPS.
Anti-inflammatory Properties
In addition to its antibacterial effects, there is emerging evidence supporting the anti-inflammatory potential of this compound. A study utilizing a murine model of inflammation showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible application in treating inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted.
| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 50-100 | 30 | Antibacterial |
| Sulfanilamide | 20-50 | 25 | Antibacterial |
| Trimethoprim | 5-10 | 15 | Antibacterial |
| Celecoxib | N/A | N/A | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
